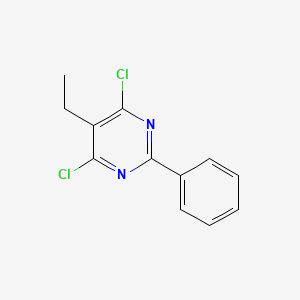

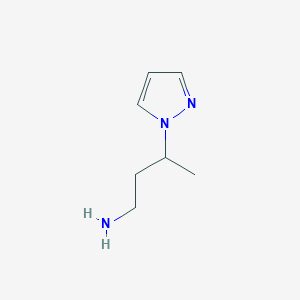

叔丁基 2-甲酰基氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives involves multiple steps, including acid-catalyzed hydrolysis, glycol cleavage, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was synthesized from an acetonide protected aziridine through acid-catalyzed hydrolysis followed by glycol cleavage . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through a series of reactions, including nucleophilic substitution and oxidation .

Molecular Structure Analysis

The molecular structures of tert-butyl carboxylate derivatives are confirmed using spectroscopic methods and, in some cases, X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized spectroscopically and its structure was confirmed by X-ray diffraction, crystallizing in the triclinic space group .

Chemical Reactions Analysis

Tert-butyl carboxylate derivatives undergo various chemical reactions, including hydroformylation, which is a transition-metal-catalyzed reaction that adds a formyl group to the molecule. For example, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated to give formyl products with high diastereoselectivities, which are important intermediates for the synthesis of homochiral amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed that it occurs in the 4-enol form and exhibits an axial orientation of the isobutyl side chain. The molecular packing in the crystal structure is driven by strong O-H...O=C hydrogen bonds, leading to infinite chains .

科学研究应用

对映选择性合成

叔丁基 2-甲酰基氮杂环丁烷-1-羧酸酯衍生物的一个重要应用涉及对映选择性合成过程。例如,Ishihara 等人(2008 年)通过对映选择性酯化反应展示了外消旋羧酸的动力学拆分,利用叔丁醇。此方法实现了高不对称诱导,这对于生产对映体纯化合物至关重要,对映体纯化合物在药物合成和化学的其他领域至关重要 (Ishihara、Kosugi、Umemura 和 Sakakura,2008)。

抗癌药物中间体

叔丁基 2-甲酰基氮杂环丁烷-1-羧酸酯及其类似物是小分子抗癌药物合成的关键中间体。Zhang 等人(2018 年)为叔丁基 4-甲酰-3,6-二氢吡啶-1(2H)-羧酸酯(一种相关化合物)建立了一种高产合成方法,展示了其在开发针对 PI3K/AKT/mTOR 通路(在癌细胞生长和存活中至关重要)的药物中的重要性 (Zhang、Ye、Xu 和 Xu,2018)。

无金属有机合成

在有机合成中,叔丁基 2-甲酰基氮杂环丁烷-1-羧酸酯衍生物促进了无金属反应,促进了更绿色、更可持续的化学实践。Xie 等人(2019 年)报告了一种通过喹喔啉-2(1H)-酮与咔唑酸酯在无金属和无碱条件下氧化偶联来制备喹喔啉-3-羰基化合物的简便方案,突出了叔丁基咔唑酸酯衍生物在合成生物活性化合物中的多功能性 (Xie 等人,2019)。

热分解研究

叔丁基 2-甲酰基氮杂环丁烷-1-羧酸酯衍生物的热分解提供了对它们在各种条件下的稳定性和反应性的见解。Montevecchi 等人(2004 年)研究了胸苷-5'-羧酸叔丁基过酯的热分解,有助于了解叔丁基酯的稳定性和分解途径,这对于它们在合成应用中的储存和处理至关重要 (Montevecchi、Manetto、Navacchia 和 Chatgilialoglu,2004)。

酶促反应

叔丁基 2-甲酰基氮杂环丁烷-1-羧酸酯衍生物在酶学研究中也发挥作用,为研究酶促反应机制和动力学提供底物。Yoo 等人(2008 年)探索了一种新型二肽基肽酶-4 抑制剂的体外代谢,揭示了主要的代谢途径,包括羟基化和羰基还原。此类研究是药物开发的基础,可深入了解药物代谢和潜在相互作用 (Yoo 等人,2008)。

属性

IUPAC Name |

tert-butyl 2-formylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGGEIJWHPDPLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599954 |

Source

|

| Record name | tert-Butyl 2-formylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-formylazetidine-1-carboxylate | |

CAS RN |

852324-38-0 |

Source

|

| Record name | tert-Butyl 2-formylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-formylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)